6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid
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Overview
Description
6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid can be achieved through a series of chemical reactions. One common method involves the reaction of pyridazine derivatives with propargylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Biology: It is used in biological research to study its effects on various cellular processes and pathways.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science:
Mechanism of Action
The mechanism of action of 6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure similar to 6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid but without the propargylamine and carboxylic acid groups.
Pyrimidine: Another diazine compound with a different nitrogen arrangement.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-(prop-2-ynylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-2-5-9-7-4-3-6(8(12)13)10-11-7/h1,3-4H,5H2,(H,9,11)(H,12,13) |
InChI Key |
AERHWPYHAWOEOM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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